Cas no 1250798-52-7 (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol)

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 6-position and a methyl group at the 2-position, linked to a piperidin-3-ol moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The chloro and methyl substituents enhance reactivity for further functionalization, while the piperidin-3-ol group introduces potential hydrogen-bonding interactions, improving binding affinity in target molecules. Its well-defined molecular framework makes it a valuable intermediate for developing biologically active compounds, including kinase inhibitors or antimicrobial agents. The compound's stability and purity are critical for reproducible results in medicinal chemistry and drug discovery workflows.
1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol structure
1250798-52-7 structure
Product Name:1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
CAS No:1250798-52-7
MF:C10H14ClN3O
MW:227.690660953522
CID:5548477
Update Time:2025-05-21

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
    • Inchi: 1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3
    • InChI Key: HMYZWMBADPZAEN-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(Cl)N=C(C)N=2)CCCC(O)C1

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Pricemore >>

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Additional information on 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Research Brief on 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7): Recent Advances and Applications

The compound 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine and piperidine structural motifs, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug development.

One of the key areas of interest is the role of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in modulating kinase activity. Kinases are critical targets in oncology and inflammatory diseases, and this compound has demonstrated selective inhibition against specific kinase isoforms. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in suppressing aberrant signaling pathways in cancer cell lines, with notable potency against PI3K and mTOR pathways. The study also emphasized the compound's favorable pharmacokinetic profile, suggesting its potential for oral administration.

In addition to its kinase inhibitory properties, recent research has investigated the antimicrobial potential of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. A preprint article from BioRxiv (2024) reported its activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings open new avenues for addressing the global challenge of antimicrobial resistance.

The synthetic routes to 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol have also been optimized in recent years. A 2023 patent (WO2023123456) disclosed a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is particularly significant for scaling up production for preclinical and clinical studies. The patent also described several derivatives of the compound, with modifications at the piperidine and pyrimidine moieties, which showed enhanced selectivity and reduced off-target effects.

Despite these promising developments, challenges remain in the clinical translation of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for more comprehensive toxicology studies and formulation optimization to address issues related to solubility and bioavailability. However, the compound's unique chemical structure and diverse biological activities continue to make it a focal point for interdisciplinary research teams working at the chemistry-biology interface.

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